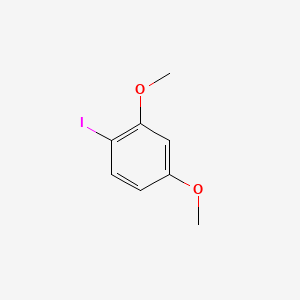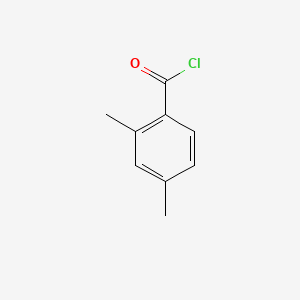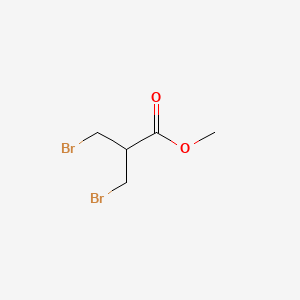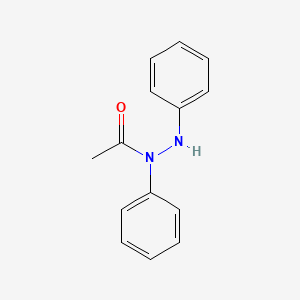
3-Methoxycarbonylphenyl isothiocyanate
説明
3-Methoxycarbonylphenyl isothiocyanate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Chemical Synthesis and Molecular Structure Analysis
- 3-Methoxycarbonylphenyl isothiocyanate has been utilized in the synthesis of complex chemical structures. For instance, it reacts with diamines and hydrazine to yield tetrahydroquinazolin-4-ones, a class of compounds with potential pharmaceutical applications (Cherbuliez et al., 1967). Similarly, it is involved in the synthesis of new polycondensed heterocycles, which are significant in materials science and organic chemistry (Calestani et al., 2001).
2. Photovoltaic Device Development
- In the field of renewable energy, particularly in solar cell technology, this compound-based compounds have been explored. For example, its derivatives have been investigated for improving miscibility with polythiophene donors in photovoltaic devices, which can enhance solar cell performance (Popescu et al., 2006).
3. Cholinesterase Inhibition and Medicinal Chemistry
- Isothiocyanates, including this compound, have been studied for their potential cholinesterase inhibiting activities. This is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s (Burčul et al., 2018).
4. Advanced Material Synthesis
- This compound has also found applications in the synthesis of advanced materials, such as in the creation of statistical copolymers for use in organic electronics. These applications are crucial in the development of technologies like thin-film transistors and solar panels (Minkler et al., 2019).
5. Fluorescent Sensor Development
- It has been used in the post-synthetic modification of metal-organic frameworks to create fluorescent sensors. This is significant in the field of analytical chemistry for the detection of specific metal ions like Fe3+ (Du et al., 2017).
作用機序
Target of Action
Isothiocyanates (ITCs), including 3-Methoxycarbonylphenyl isothiocyanate, are known to interact with various intracellular targets . One of the primary targets of ITCs is tubulin , a protein that plays a crucial role in cell division and structure.
Mode of Action
ITCs inhibit tubulin polymerization . This means they prevent tubulin proteins from assembling into microtubules, structures that are essential for cell division and intracellular transport .
Biochemical Pathways
ITCs affect multiple biochemical pathways. They are known to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and influence processes such as tumorigenesis, apoptosis, cell cycle, and metastasis .
Pharmacokinetics
The molecular weight of the compound is 19322 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The inhibition of tubulin polymerization by ITCs can lead to cell cycle arrest, particularly in the G2/M phase . This can result in the inhibition of cell proliferation and induction of apoptosis, especially in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that the safety data sheet for this compound suggests that it can be harmful if swallowed, in contact with skin, or inhaled . Therefore, appropriate safety measures should be taken when handling this compound.
生化学分析
Biochemical Properties
3-Methoxycarbonylphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in nucleophilic addition reactions . It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cysteine residues in proteins, forming covalent bonds that can alter the protein’s function . This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein and the context of the reaction.
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and the depletion of glutathione (GSH) . This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the Akt/NFκB pathway, which is involved in cell survival and proliferation . Additionally, this compound can modulate the expression of metastasis-related genes, such as MMP-2, Twist, and β-catenin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cysteine residues in proteins, leading to the formation of covalent bonds . This interaction can result in the inhibition or activation of enzymes, depending on the specific protein and the context of the reaction. The compound can also induce oxidative stress by generating reactive oxygen species and depleting glutathione . This oxidative stress can lead to the modulation of cell signaling pathways, such as the Akt/NFκB pathway, and the expression of genes involved in cell survival, proliferation, and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that the compound can induce oxidative stress and modulate gene expression over extended periods . Additionally, the stability of this compound can affect its efficacy in biochemical reactions and cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound can induce oxidative stress and modulate gene expression without causing significant toxicity . At higher doses, this compound can cause toxic effects, such as severe oxidative stress, cell death, and tissue damage . These dosage-dependent effects highlight the importance of carefully controlling the concentration of the compound in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the mercapturic acid pathway . In this pathway, the compound is conjugated with glutathione, followed by enzymatic degradation and N-acetylation . This metabolic process can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within cells . Additionally, the binding of this compound to proteins can influence its distribution within tissues and its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the interaction of this compound with cysteine residues in proteins can lead to its localization in the cytoplasm or nucleus . This subcellular localization can influence the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism .
特性
IUPAC Name |
methyl 3-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-3-2-4-8(5-7)10-6-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXFZEJJHPUMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185176 | |
| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-66-4 | |
| Record name | Benzoic acid, 3-isothiocyanato-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3125-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


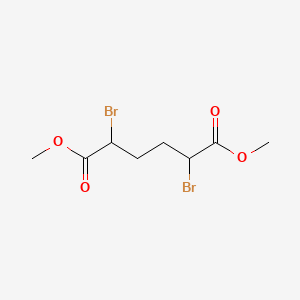

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)




